molecular formula C12H14ClFN4S B2377180 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine CAS No. 780823-00-9

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2377180
CAS No.: 780823-00-9
M. Wt: 300.78
InChI Key: MXADMXWLHDHPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The reaction begins with the nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the benzylthio intermediate.

    Cyclization to Form the Triazole Ring: The benzylthio intermediate is then reacted with an appropriate hydrazine derivative under cyclization conditions to form the triazole ring.

    Introduction of the Isopropyl Group: The final step involves the alkylation of the triazole ring with an isopropyl halide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The halogen substituents on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites. The presence of halogen substituents and the triazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
  • 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is unique due to the presence of the isopropyl group on the triazole ring, which may enhance its lipophilicity and biological activity compared to similar compounds. The combination of the benzylthio group and halogen substituents also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4S/c1-7(2)11-16-17-12(18(11)15)19-6-8-9(13)4-3-5-10(8)14/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADMXWLHDHPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1N)SCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.